molecular formula C24H24N4O B2922341 (E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide CAS No. 1241688-73-2

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide

Cat. No. B2922341
CAS RN: 1241688-73-2
M. Wt: 384.483
InChI Key: NWCQYRWXCKWPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPP-1, and it has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

DNA Minor Groove Binders

Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, offer insights into how similar compounds could be used in cell biology, as fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors. Such compounds serve as a starting point for drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Sedative Hypnotics

Research on compounds like Zaleplon highlights the exploration of non-benzodiazepine sedatives for treating insomnia, showing how chemical structures can be optimized for specific pharmacological properties while minimizing side effects (Heydorn, 2000).

Cytochrome P450 Inhibitors

Studies on chemical inhibitors of cytochrome P450 isoforms provide a framework for understanding how specific compounds can modulate drug metabolism, a critical factor in drug development and the management of drug-drug interactions (Khojasteh et al., 2011).

Antibacterial and Antifungal Compounds

Investigations into compounds from cyanobacteria reveal a diverse source of chemicals with antimicrobial activity, suggesting the potential for discovering new drugs from natural or similar synthetic compounds (Swain, Paidesetty, & Padhy, 2017).

Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry illustrates how understanding the self-assembly behavior of compounds can lead to applications ranging from nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-2-9-22(16-25)26-23(29)15-14-21-18-28(17-19-10-5-3-6-11-19)27-24(21)20-12-7-4-8-13-20/h3-8,10-15,18,22H,2,9,17H2,1H3,(H,26,29)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQYRWXCKWPAZ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C=CC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C#N)NC(=O)/C=C/C1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide

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